molecular formula C12H23NO2S B11864500 tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate

Cat. No.: B11864500
M. Wt: 245.38 g/mol
InChI Key: ZOTSQAZEOQINKD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a mercaptoethyl side chain attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperidine, tert-butyl chloroformate, 2-mercaptoethanol.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are optimized for large-scale production, often involving continuous flow processes and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the mercaptoethyl group, forming disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides are used under controlled conditions.

Major Products:

    Oxidation Products: Disulfides, sulfoxides.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its piperidine core is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The piperidine ring can interact with receptors and ion channels, affecting their function. These interactions can influence various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has an ethoxy-oxoethyl group instead of a mercaptoethyl group, making it less reactive towards thiol-specific reactions.
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate contains a phenylamino group, which imparts different electronic properties and reactivity compared to the mercaptoethyl group.
  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate has a hydroxyethyl group, which can participate in hydrogen bonding, unlike the mercaptoethyl group.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl 4-(2-sulfanylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-10(5-8-13)6-9-16/h10,16H,4-9H2,1-3H3

InChI Key

ZOTSQAZEOQINKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCS

Origin of Product

United States

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